![molecular formula C12H16ClNO2 B2486494 (2R,3S)-1-methyl-2-phenylpyrrolidine-3-carboxylic acid hydrochloride CAS No. 2307783-03-3](/img/structure/B2486494.png)
(2R,3S)-1-methyl-2-phenylpyrrolidine-3-carboxylic acid hydrochloride
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Overview
Description
(2R,3S)-1-methyl-2-phenylpyrrolidine-3-carboxylic acid hydrochloride, commonly known as MPH, is a chemical compound with potential applications in scientific research. It is a chiral molecule that can exist in two different stereoisomeric forms, namely (R)-MPH and (S)-MPH. MPH is a derivative of pyrrolidine, which is a cyclic amine with a five-membered ring structure. MPH has been the subject of extensive research due to its potential as a pharmacological tool for investigating the central nervous system and related disorders.
Scientific Research Applications
- (2R,3S)-1-methyl-2-phenylpyrrolidine-3-carboxylic acid hydrochloride serves as a catalyst in peptide synthesis. It facilitates the coupling of amino acids during solid-phase peptide assembly, leading to the creation of custom peptides for biological studies, drug development, and protein engineering .
- Researchers use this compound to hydrolyze proteins. By cleaving peptide bonds, it aids in protein digestion, structural analysis, and proteomics research. The resulting peptide fragments provide insights into protein function, folding, and interactions .
- Scientists investigate fatty acid metabolism using (2R,3S)-1-methyl-2-phenylpyrrolidine-3-carboxylic acid hydrochloride . It participates in enzymatic reactions related to lipid breakdown, which is crucial for understanding energy production, lipid disorders, and obesity-related diseases .
- As a chiral molecule, this compound serves as a building block for asymmetric synthesis. Its unique stereochemistry allows researchers to create complex molecules with specific spatial arrangements. Applications include drug design, natural product synthesis, and materials science .
- Some derivatives of this compound exhibit antibiotic properties. Researchers explore its potential as an antimicrobial agent against bacterial infections. Investigating its mode of action and efficacy contributes to the development of novel antibiotics .
- (2R,3S)-1-methyl-2-phenylpyrrolidine-3-carboxylic acid hydrochloride finds applications in chemical biology and medicinal chemistry. It serves as a tool compound for studying enzyme mechanisms, receptor-ligand interactions, and drug-target interactions. Researchers use it to design and optimize bioactive molecules .
Peptide Synthesis
Protein Hydrolysis
Fatty Acid Oxidation Studies
Chiral Building Block
Antibiotic Research
Chemical Biology and Medicinal Chemistry
Mechanism of Action
Target of Action
It is known that pyrrolidine alkaloids, a group to which this compound belongs, have been shown to possess several important biological activities .
Mode of Action
Pyrrolidine alkaloids have been shown to interact with various biological targets, leading to a range of effects including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Biochemical Pathways
It is known that pyrrolidine alkaloids can influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
It is known that pyrrolidine alkaloids can have a range of effects at the molecular and cellular level due to their broad spectrum of biological activities .
properties
IUPAC Name |
(2R,3S)-1-methyl-2-phenylpyrrolidine-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c1-13-8-7-10(12(14)15)11(13)9-5-3-2-4-6-9;/h2-6,10-11H,7-8H2,1H3,(H,14,15);1H/t10-,11-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKCMWXOWFKXRJZ-ACMTZBLWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1C2=CC=CC=C2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@H]([C@@H]1C2=CC=CC=C2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3S)-1-methyl-2-phenylpyrrolidine-3-carboxylic acid hydrochloride |
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